2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
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Overview
Description
2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization reactions . The chlorophenyl group is introduced via electrophilic substitution reactions, while the benzodioxin ring is formed through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl and indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The chlorophenyl and benzodioxin groups may enhance the compound’s binding affinity and specificity . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
4-Chlorophenylhydrazine: Contains a chlorophenyl group similar to the target compound.
Benzodioxin derivatives: Share the benzodioxin ring structure.
Uniqueness
2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE is unique due to its combination of the indole, chlorophenyl, and benzodioxin moieties.
Properties
Molecular Formula |
C25H21ClN2O3 |
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Molecular Weight |
432.9 g/mol |
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C25H21ClN2O3/c26-19-7-5-17(6-8-19)15-28-16-18(21-3-1-2-4-22(21)28)13-25(29)27-20-9-10-23-24(14-20)31-12-11-30-23/h1-10,14,16H,11-13,15H2,(H,27,29) |
InChI Key |
CEPLEIQVPOOLKH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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